molecular formula C13H21N3O4 B3001096 3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid CAS No. 2219408-58-7

3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B3001096
CAS No.: 2219408-58-7
M. Wt: 283.328
InChI Key: PUAPBWCSXBIRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C13H21N3O4 and its molecular weight is 283.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Synthesis and Neuroexcitant Applications : A study by Pajouhesh et al. (2000) describes the enantioselective synthesis of an analogue of this compound, which is related to neuroexcitant amino acids. The synthesis process involves the use of a glycine derivative coupled with other intermediates, leading to high enantiomeric purity and yield (Pajouhesh et al., 2000).

  • Catalytic Asymmetric Arylation in Synthesis : Balraj Gopula et al. (2015) explored the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl acrylates, catalyzed by a rhodium/chiral diene complex. This method was applied to the formal synthesis of a compound with agonistic activity toward the human GPR40 G-protein coupled receptor (Gopula et al., 2015).

  • Synthesis and Antimicrobial Activity of Thiadiazole Derivatives : Research by Amit A. Pund et al. (2020) involved synthesizing new compounds from a similar chemical, demonstrating strong antimicrobial activities against tested microorganisms. This highlights the potential biomedical applications of these compounds (Pund et al., 2020).

  • Synthesis as an Intermediate for mTOR Targeted PROTAC Molecule : A 2022 study by Qi Zhang et al. describes the synthesis of a similar compound, which serves as an important intermediate in the synthesis of an mTOR targeted PROTAC molecule. The paper details the efficient conditions for the synthesis process (Zhang et al., 2022).

  • Fluorescence Properties in Chemical Synthesis : Memeo et al. (2014) synthesized a derivative involving tert-butoxycarbonyl amino propanoate. The study focused on its structure and fluorescence properties, indicating its potential use in spectroscopic applications (Memeo et al., 2014).

  • N-tert-Butoxycarbonylation of Amines : Research by Heydari et al. (2007) focused on the N-tert-butoxycarbonylation of amines, a key process in peptide synthesis. The study highlights the efficiency and environmental benefits of using heteropoly acid H3PW12O40 as a catalyst for this reaction (Heydari et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in peptide synthesis, the Boc group could protect the amine until it is needed in the reaction .

Future Directions

The future directions would depend on the specific applications of the compound. It could potentially be used in the synthesis of new peptides or other organic compounds .

Properties

IUPAC Name

3-[2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-5-16-10(6-7-11(17)18)9(8-14-16)15-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAPBWCSXBIRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.